Vrt-532

Beschreibung

Eigenschaften

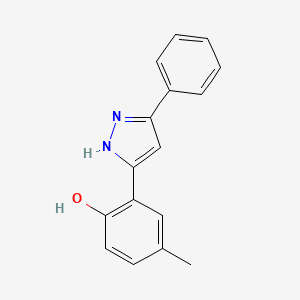

IUPAC Name |

4-methyl-2-(3-phenyl-1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-7-8-16(19)13(9-11)15-10-14(17-18-15)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWKVJFRGORALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38214-71-0 | |

| Record name | 38214-71-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VRT-532 on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Executive Summary

Cystic Fibrosis (CF) is a monogenic disorder resulting from mutations in the CFTR gene, which encodes for an epithelial ion channel responsible for chloride and bicarbonate transport.[1] Therapeutic strategies have evolved to include CFTR modulators, small molecules designed to restore the function of the defective protein.[2][3] This document provides a detailed technical overview of VRT-532, a CFTR modulator identified through high-throughput screening.[4][5] this compound acts primarily as a CFTR potentiator, enhancing the channel gating of CFTR protein present at the cell surface. Additionally, it exhibits secondary corrector-like activity for the common F508del mutation. This guide elucidates its core mechanism of action, presents key in-vitro quantitative data, details relevant experimental protocols, and visualizes the molecular pathways and experimental workflows.

This compound: Classification and Core Mechanism

This compound (4-methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol) is classified principally as a CFTR potentiator . Potentiators are a class of CFTR modulators that increase the channel open probability (gating) of the CFTR protein located at the apical membrane of epithelial cells, thereby increasing anion transport.

The primary mechanism of action for this compound involves the following key steps:

-

Direct Interaction with CFTR: this compound directly binds to the CFTR protein. This interaction has been demonstrated with reconstituted G551D-CFTR and is suggested to occur at the Nucleotide-Binding Domain 1 (NBD1) for F508del-CFTR.

-

Augmentation of ATPase Activity: The molecule enhances the intrinsic, defective ATPase activity of mutant CFTR, such as G551D-CFTR. This is a critical step, as ATP hydrolysis at the NBDs powers the channel gating cycle.

-

Enhanced Channel Gating: By boosting ATPase function, this compound alters the channel's conformational state. It accelerates the rate of channel opening and slows the rate of channel closure, leading to a significant increase in the time the channel remains open and consequently, enhanced chloride ion conductance.

-

cAMP-Dependent Regulation: this compound potentiates CFTR by augmenting its cyclic adenosine monophosphate (cAMP)-dependent regulation. However, this potentiation appears to occur independently of R-domain phosphorylation, suggesting its action is downstream of Protein Kinase A (PKA) activity.

While highly effective as a potentiator for gating mutations like G551D, this compound also shows promise in rescuing the F508del mutation, which primarily causes protein misfolding and trafficking defects (a Class II mutation). This suggests a dual mechanism, acting as both a potentiator and a weak corrector. The corrector function is hypothesized to stem from its ability to directly bind to and thermally stabilize the F508del-NBD1 domain, promoting its proper folding and trafficking.

Quantitative Analysis of In Vitro Efficacy

The functional effects of this compound have been quantified in primary human sinonasal epithelium (HSNE) cultures, providing insight into its efficacy compared to other modulators.

Transepithelial Chloride Transport

Measurements of short-circuit current (ΔISC) in Ussing chambers quantify CFTR-mediated chloride secretion. The data below shows this compound significantly increases chloride transport compared to the vehicle control, though less robustly than the flavonoid genistein in the absence of forskolin.

| Compound | Mean ΔISC (µA/cm²) | Standard Deviation (SD) |

| This compound | 8.1 | 1.0 |

| Genistein | 23.1 | 1.8 |

| UCCF-152 | 3.4 | 1.4 |

| Control (DMSO) | 0.7 | 0.2 |

| Table 1: Activation of CFTR-dependent anion transport in primary wild-type HSNE cultures without forskolin stimulation. |

Ciliary Beat Frequency (CBF)

Effective mucociliary clearance depends on both ion transport and ciliary function. While this compound increases ion transport, its direct effect on stimulating CBF is modest and not statistically significant compared to the control.

| Compound | Mean Fold Change Over Baseline | Standard Deviation (SD) |

| This compound | 1.38 | 0.08 |

| Genistein | 1.63 | 0.06 |

| UCCF-152 | 1.56 | 0.06 |

| Control (DMSO) | 1.27 | 0.02 |

| Table 2: Stimulation of Ciliary Beat Frequency in primary wild-type HSNE cultures. |

Biochemical Potency

The biochemical activity of this compound has been characterized in isolated protein systems.

| Parameter | Value | Target |

| EC50 (ATPase Activity) | ~3 µM | CFTR |

| Table 3: Half-maximal effective concentration (EC50) for boosting CFTR ATPase activity. |

Visualizing the Mechanism of Action and Experimental Workflows

Signaling and Interaction Pathways

Caption: this compound directly binds to gating-defective CFTR, enhancing ATPase activity to increase channel open probability (Po).

Caption: this compound exhibits dual action on F508del-CFTR: weak correction in the ER and potentiation at the cell membrane.

Experimental Workflow

Caption: Workflow for measuring CFTR-mediated chloride current (Isc) using an Ussing chamber.

Experimental Protocols

Ussing Chamber Electrophysiology for Short-Circuit Current (ISC)

This protocol is based on methodologies used to assess the efficacy of CFTR modulators on primary epithelial cultures.

-

Cell Culture: Primary human sinonasal epithelial (HSNE) cells from wild-type or F508del homozygous donors are cultured on permeable supports to form polarized, differentiated monolayers.

-

Chamber Setup: The permeable supports with cell monolayers are mounted in Ussing chambers, separating apical and basolateral bathing solutions. Tissues are voltage-clamped to 0 mV.

-

Solution Composition: Standard Krebs-bicarbonate Ringer solution is used. The basolateral-to-apical chloride gradient is established to drive secretion.

-

Protocol:

-

A baseline short-circuit current (ISC) is established.

-

Amiloride (typically 10-100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.

-

Once the current stabilizes, the vehicle control (DMSO) or this compound at the desired concentration is added apically.

-

The change in ISC (ΔISC) is recorded, representing the potentiation of CFTR-dependent chloride secretion.

-

Optionally, a cAMP agonist like forskolin (typically 10 µM) can be added subsequently to measure the maximal CFTR activity.

-

Ciliary Beat Frequency (CBF) Measurement

This method quantifies a key functional outcome of restored ion transport.

-

Sample Preparation: Differentiated HSNE cultures on permeable supports are maintained under submerged conditions.

-

Imaging: The cultures are placed on a heated microscope stage. High-speed digital video microscopy is used to capture ciliary movement at a high frame rate (e.g., >240 frames per second).

-

Protocol:

-

Baseline CBF is recorded from multiple regions of the epithelial surface.

-

This compound or control solutions are added to the apical surface.

-

After an incubation period (e.g., 15-30 minutes), CBF is recorded again from the same regions.

-

Specialized software analyzes the video files using a fast Fourier transform (FFT) to determine the dominant frequency of ciliary beating in Hertz (Hz).

-

Results are often expressed as a fold change over the baseline measurement.

-

ATPase Activity Assay

Details for this assay are based on common biochemical procedures for ABC transporters.

-

Protein Preparation: Purified, reconstituted G551D- or F508del-CFTR protein is used.

-

Assay Principle: The assay measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi).

-

Protocol:

-

Reconstituted CFTR is incubated in an assay buffer containing ATP and Mg2+.

-

This compound is added at varying concentrations to determine its effect on the hydrolysis rate.

-

The reaction is stopped at specific time points.

-

A colorimetric reagent (e.g., malachite green) is added, which reacts with free Pi to produce a measurable color change.

-

The absorbance is read on a spectrophotometer, and the amount of Pi is calculated from a standard curve. The rate of ATPase activity is then determined.

-

Clinical Development Status and Conclusion

This compound was a significant tool compound in the early exploration of CFTR potentiators. It provided crucial proof-of-concept that small molecules could directly interact with and restore the function of mutant CFTR. However, despite its promising in-vitro profile, this compound did not advance into late-stage clinical trials for the treatment of Cystic Fibrosis. Subsequent drug discovery efforts by Vertex Pharmaceuticals and others led to the development of more potent and pharmacokinetically superior modulators, such as Ivacaftor (VX-770), which became the first approved CFTR potentiator.

References

- 1. CFTR Modulators for the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]

- 3. cystic-fibrosis.com [cystic-fibrosis.com]

- 4. Comparison of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Ciliary Beat Frequency Activation by the CFTR Modulators Genistein, this compound, and UCCF-152 in Primary Sinonasal Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

VRT-532: A Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

VRT-532 is a small molecule compound identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used in its characterization. The information is intended for researchers, scientists, and professionals involved in drug discovery and development for cystic fibrosis (CF) and other channelopathies.

Molecular Target: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

The primary molecular target of this compound is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein .[1][2] CFTR is an anion channel, primarily conducting chloride ions, and its dysfunction due to mutations in the CFTR gene leads to cystic fibrosis. This compound has been shown to act on mutant forms of the CFTR protein, particularly those with gating defects, such as the G551D mutation.[1] It also exhibits a weaker corrector activity on the most common CF-causing mutation, F508del, which is primarily a processing and trafficking defect.

Mechanism of Action

This compound functions as a CFTR potentiator . Potentiators are molecules that increase the channel open probability (Po) of CFTR proteins that are present at the cell surface. The mechanism of action of this compound involves the direct modulation of the CFTR protein's ATPase activity. By enhancing the ATPase cycle, this compound promotes a conformational state that favors channel opening, thereby increasing the flow of chloride ions across the cell membrane. This potentiation of channel activity can partially restore the function of mutated CFTR proteins.

Signaling Pathway

The following diagram illustrates the CFTR activation pathway and the point of intervention for this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity on CFTR.

| Parameter | Value | CFTR Mutant | Assay Type | Reference |

| EC50 (ATPase Activity) | ~3 µM | Not Specified | Biochemical | |

| Potentiation of G551D-CFTR | Significant | G551D | Electrophysiology | |

| Corrector Activity on F508del-CFTR | Weak | F508del | Cell-based | Not Specified |

Experimental Protocols

High-Throughput Screening (HTS) for CFTR Potentiators

This compound was discovered through high-throughput screening. A typical HTS workflow for identifying CFTR potentiators is outlined below.

Methodology:

-

Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and a mutant form of human CFTR (e.g., G551D-CFTR) are cultured in multi-well plates.

-

Compound Addition: A library of small molecules is added to the wells.

-

CFTR Activation: A CFTR agonist, such as forskolin, is added to activate the channel.

-

Halide Exchange: A solution containing iodide is rapidly added to the wells. The influx of iodide through open CFTR channels quenches the YFP fluorescence.

-

Detection: The rate of fluorescence quenching is measured using a plate reader. A faster quenching rate indicates higher CFTR activity.

-

Hit Identification: Compounds that significantly increase the rate of fluorescence quenching compared to controls are identified as primary hits.

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

This assay measures ion transport across a polarized epithelial cell monolayer.

Methodology:

-

Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (homozygous for G551D or F508del) are cultured on permeable supports until a polarized monolayer with high transepithelial resistance is formed.

-

Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Both sides are bathed in physiological solutions.

-

Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which is a measure of net ion transport, is recorded.

-

Pharmacological Modulation:

-

Amiloride is added to the apical side to block sodium channels.

-

Forskolin is added to raise intracellular cAMP and activate CFTR.

-

This compound is added to the apical side to assess its potentiating effect on the forskolin-stimulated Isc.

-

A CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-specific.

-

-

Data Analysis: The change in Isc in response to this compound is calculated to quantify its potentiator activity.

Patch-Clamp Electrophysiology for Single-Channel Analysis

This technique allows for the direct measurement of the activity of individual CFTR channels.

Methodology:

-

Cell Preparation: Cells expressing the CFTR mutant of interest are used.

-

Patch-Clamp Recording: An inside-out patch configuration is established. A glass micropipette with a small tip opening is sealed onto the cell membrane. The patch of membrane under the pipette tip is then excised, exposing the intracellular side of the channel to the bath solution.

-

Channel Activation: The catalytic subunit of protein kinase A (PKA) and ATP are added to the bath solution to phosphorylate and activate the CFTR channels in the membrane patch.

-

This compound Application: this compound is added to the bath solution to observe its effect on channel gating.

-

Data Acquisition and Analysis: The current flowing through the single CFTR channel is recorded. The channel open probability (Po), open time, and closed time are analyzed before and after the addition of this compound to determine its effect on channel gating.

CFTR ATPase Activity Assay

This biochemical assay measures the rate of ATP hydrolysis by purified CFTR protein.

Methodology:

-

CFTR Purification: Full-length CFTR protein is expressed in a suitable system (e.g., insect cells) and purified.

-

Reconstitution: The purified CFTR is reconstituted into lipid vesicles (proteoliposomes).

-

ATPase Reaction: The proteoliposomes are incubated with ATP, and the reaction is initiated. This compound is included in the reaction mixture to assess its effect on ATP hydrolysis.

-

Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured over time using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: The rate of ATP hydrolysis is calculated and compared between conditions with and without this compound to determine its effect on the ATPase activity of CFTR.

Conclusion

This compound is a valuable research tool for studying the function and pharmacology of the CFTR protein. Its primary molecular target is the CFTR anion channel, and it acts as a potentiator by enhancing the channel's ATPase activity and consequently its open probability. The experimental protocols described herein provide a foundation for the further investigation of this compound and the development of novel CFTR modulators.

References

VRT-532: A Technical Overview of its Discovery and Preclinical Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

VRT-532 (also known as 4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)-phenol) is a small molecule identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Discovered in 2006 through a high-throughput screening campaign by Vertex Pharmaceuticals, this compound showed promise in preclinical in vitro studies by demonstrating the ability to restore the function of mutant CFTR channels, particularly the G551D and F508del variants. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and the experimental methodologies employed in its characterization. While this compound demonstrated encouraging in vitro activity, it did not advance to clinical trials. This document aims to serve as a valuable resource for researchers in the field of CFTR modulator discovery and development.

Discovery and Initial Identification

This compound was identified in 2006 from a high-throughput screening (HTS) of a compound library containing 228,000 small molecules.[1] The screening assay was designed to identify compounds that could potentiate the function of the temperature-corrected F508del-CFTR mutant, the most common mutation in cystic fibrosis. The assay utilized a fluorescence-based membrane potential (FMP) measurement in Fischer Rat Thyroid (FRT) cells stably expressing the F508del-CFTR mutant.

High-Throughput Screening (HTS)

The HTS campaign that led to the discovery of this compound was a critical first step in its development. Below is a representative workflow for such a screening process.

References

VRT-532: A Technical Guide for Cystic Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of VRT-532, a small molecule CFTR potentiator investigated for its potential in cystic fibrosis (CF) research and therapy. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.

Core Concepts: this compound as a CFTR Potentiator

This compound, with the chemical name 4-methyl-2-(5-phenyl-1H-pyrazol-3-yl)phenol, was identified through high-throughput screening as a robust potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] Unlike CFTR correctors that aim to fix the misfolding and trafficking defects of mutant CFTR (like F508del), potentiators work to enhance the channel gating function of CFTR proteins that are already present at the cell surface.[2][3]

This compound has been shown to be effective on both wild-type and mutant forms of CFTR, including the common F508del mutation and the G551D gating mutation.[1][4] Its mechanism of action involves augmenting the cAMP-dependent regulation of the CFTR channel, thereby increasing the probability of the channel being open and allowing for greater transport of chloride ions. This activity has the potential to restore hydration of the airway surface liquid and improve mucociliary clearance in individuals with CF.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell/System | CFTR Mutant | Value | Reference |

| EC50 (Forskolin-stimulated Cl- secretion) | FRT epithelial monolayers | ΔF508-CFTR (temperature corrected) | 3.8 ± 0.5 µM | |

| FRT epithelial monolayers | G551D-CFTR | 20 ± 3 µM | ||

| EC50 (ATPase activity) | N/A | G551D-CFTR | ~3 µM | |

| Change in Short-Circuit Current (ΔIsc) | Human Sinonasal Epithelium (HSNE) cultures | Wild-type | 8.1 ± 1.0 µA/cm2 | |

| Fold Change in Ciliary Beat Frequency (CBF) | Human Sinonasal Epithelium (HSNE) cultures | Wild-type | 1.38 ± 0.08 | |

| Channel Open Probability (Po) | NIH3T3 cells | ΔF508-CFTR | 0.39 ± 0.1 |

Table 2: Comparative Effects of CFTR Modulators on Short-Circuit Current (ΔIsc) in Wild-Type Human Sinonasal Epithelium (HSNE) Cultures

| Compound | Mean (SD) ΔIsc (µA/cm2) | Reference |

| Genistein | 23.1 (1.8) | |

| This compound | 8.1 (1.0) | |

| UCCF-152 | 3.4 (1.4) | |

| Control (DMSO) | 0.7 (0.2) |

Table 3: Comparative Effects of CFTR Modulators on Ciliary Beat Frequency (CBF) in Wild-Type Human Sinonasal Epithelium (HSNE) Cultures

| Compound | Mean (SD) Fold Change Over Baseline | Reference |

| Genistein | 1.63 (0.06) | |

| UCCF-152 | 1.56 (0.06) | |

| This compound | 1.38 (0.08) | |

| Control (DMSO) | 1.27 (0.02) |

Signaling Pathway and Mechanism of Action

This compound acts as a potentiator by directly or indirectly interacting with the CFTR protein to enhance its function in a cAMP-dependent manner. The proposed signaling pathway is illustrated below.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

This protocol is used to measure ion transport across epithelial cell monolayers, providing a functional assessment of CFTR activity.

Materials:

-

Human bronchial epithelial (HBE) cells or other suitable epithelial cells cultured on permeable supports

-

Ussing Chamber System

-

Krebs-Bicarbonate Ringer (KBR) solution

-

Amiloride

-

Forskolin

-

This compound

-

CFTR inhibitor (e.g., GlyH-101)

-

Gas mixture (95% O2 / 5% CO2)

Procedure:

-

Cell Culture: Culture primary HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

-

Ussing Chamber Setup: Mount the permeable support in the Ussing chamber. Fill both the apical and basolateral chambers with pre-warmed KBR solution and maintain at 37°C, gassed with 95% O2 / 5% CO2.

-

Baseline Measurement: Allow the baseline short-circuit current (Isc) to stabilize.

-

ENaC Inhibition: Add Amiloride (typically 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).

-

CFTR Activation: Add Forskolin (typically 10-20 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.

-

Potentiator Application: Add this compound to the apical chamber at the desired concentration.

-

CFTR Inhibition: At the end of the experiment, add a CFTR inhibitor to the apical chamber to confirm that the measured current is CFTR-dependent.

-

Data Analysis: Calculate the change in Isc in response to each compound. The this compound-potentiated CFTR-dependent current is the difference between the peak current after this compound addition and the current after forskolin addition.

Western Blot for CFTR Protein Maturation

This protocol is used to assess the effect of compounds on the glycosylation and trafficking of CFTR protein. CFTR exists in an immature, core-glycosylated form (Band B) and a mature, complex-glycosylated form (Band C) that has trafficked to the cell surface.

Materials:

-

Cultured cells (e.g., CFBE41o-) expressing mutant CFTR

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels (6% acrylamide recommended)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against CFTR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle (DMSO) for 24-48 hours. Note: As a potentiator, this compound is not expected to have a significant corrector effect, but this protocol can be used to confirm its lack of corrector activity or to test it in combination with a corrector.

-

Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CFTR overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the intensity of Band B and Band C. An increase in the Band C to Band B ratio indicates improved CFTR trafficking.

Single-Channel Patch-Clamp Recording

This electrophysiological technique allows for the direct measurement of the opening and closing of individual CFTR channels, providing detailed information on channel gating properties.

Materials:

-

Cells expressing CFTR (e.g., NIH3T3)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

Intracellular and extracellular solutions

-

ATP

-

PKA catalytic subunit

-

This compound

Procedure:

-

Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 5-10 MΩ.

-

Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Excised Inside-Out Patch: Excise the patch of membrane by pulling the pipette away from the cell. The intracellular face of the membrane is now exposed to the bath solution.

-

Channel Activation: Perfuse the bath with a solution containing ATP and the catalytic subunit of PKA to activate CFTR channels.

-

This compound Application: After observing baseline channel activity, perfuse the bath with a solution containing ATP, PKA, and this compound.

-

Data Acquisition and Analysis: Record the single-channel currents at a constant holding potential. Analyze the data to determine the channel open probability (Po), open time, and closed time.

Conclusion

This compound is a valuable research tool for investigating the mechanisms of CFTR potentiation. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the role of CFTR modulators in cystic fibrosis. While this compound itself has not progressed to clinical trials, the insights gained from its study contribute to the broader effort of developing new and more effective therapies for CF.

References

- 1. Comparison of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Ciliary Beat Frequency Activation by the CFTR Modulators Genistein, this compound, and UCCF-152 in Primary Sinonasal Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]

VRT-532: A Technical Guide to its Potentiating Effect on G551D-CFTR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of VRT-532, a small-molecule potentiator, on the G551D mutant of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The G551D mutation, a Class III mutation, results in a CFTR protein that is correctly trafficked to the cell surface but exhibits a severe defect in channel gating, leading to a drastically reduced ion flow and causing cystic fibrosis. This compound has been identified as a compound that can directly interact with and partially restore the function of this mutant channel. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Effects of this compound on G551D-CFTR Function

The efficacy of this compound in restoring the function of G551D-CFTR has been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data from published studies.

| Assay Type | Cell Line/System | Parameter Measured | This compound Concentration | Fold Increase over Baseline (G551D-CFTR) | Citation |

| Electrophysiology (Patch Clamp) | HEK-293 cells | Channel Open Probability (Po) | 10 µM | ~4-fold | [1] |

| Electrophysiology (Ussing Chamber) | FRT cells expressing G551D-CFTR | Short-circuit current (Isc) | 10 µM | Significantly potentiated forskolin-stimulated Isc | [2] |

| Biochemical Assay | Purified, reconstituted G551D-CFTR | ATPase activity | 15 µM | Enhanced intrinsic ATPase activity | [3] |

| Thermal Stability Assay | Xenopus oocytes expressing G551D-CFTR | Protection from thermal deactivation at 37°C | 10 µM | Protected G551D-CFTR from thermal instability | [4][5] |

| Comparison with other Potentiators | Cell Line/System | Parameter Measured | This compound (10 µM) Effect | VX-770 (Ivacaftor) (10 µM) Effect | Citation |

| Thermal Stability Assay | Xenopus oocytes expressing G551D-CFTR | Protection from thermal deactivation at 37°C | Protected | Protected | |

| Electrophysiology (Ussing Chamber) | FRT cells expressing G551D-CFTR | Rescue of cAMP-induced Isc | Rescued | Robust activation |

Mechanism of Action

This compound acts as a potentiator by directly binding to the G551D-CFTR protein. This interaction is thought to allosterically modulate the protein's conformation, leading to a partial restoration of its defective ATP-dependent gating. Specifically, this compound has been shown to enhance the intrinsic ATPase activity of the G551D-CFTR mutant, a key process for channel opening. This mechanism is distinct from that of some other potentiators and does not appear to involve an increase in CFTR phosphorylation.

Signaling Pathways and Experimental Workflows

CFTR Activation Signaling Pathway

The canonical activation of CFTR is mediated by the cyclic AMP (cAMP) signaling pathway. The following diagram illustrates the key steps leading to channel gating.

Caption: cAMP-mediated activation of G551D-CFTR and the potentiating role of this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow for evaluating the effect of a potentiator like this compound on G551D-CFTR function.

Caption: A generalized workflow for testing the efficacy of CFTR potentiators.

Detailed Experimental Protocols

Ussing Chamber Assay for CFTR Function

This protocol is designed to measure ion transport across a polarized epithelial cell monolayer expressing G551D-CFTR.

Materials:

-

Fisher Rat Thyroid (FRT) cells stably expressing G551D-CFTR

-

Permeable cell culture inserts (e.g., Snapwell)

-

Ussing Chamber system

-

Ringer's solution (e.g., 115 mM NaCl, 2.5 mM K2HPO4, 10 mM HEPES, 10 mM glucose, 1.2 mM MgCl2, 1.2 mM CaCl2, 25 mM NaHCO3, pH 7.4)

-

Forskolin (to activate adenylyl cyclase)

-

This compound

-

CFTR inhibitor (e.g., CFTRinh-172)

-

Amiloride (to block epithelial sodium channels)

Procedure:

-

Cell Culture: Culture FRT-G551D-CFTR cells on permeable supports until a confluent and polarized monolayer is formed. This typically takes 7-10 days.

-

Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed (37°C) and gassed (95% O2/5% CO2) Ringer's solution.

-

Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

-

ENaC Inhibition: Add amiloride (e.g., 10 µM) to the apical chamber to block sodium current and isolate the chloride current.

-

CFTR Activation: Add forskolin (e.g., 10 µM) to the basolateral chamber to stimulate cAMP production and activate CFTR.

-

Potentiator Application: Once the forskolin-stimulated Isc has stabilized, add this compound to the apical chamber at the desired concentration. Observe the potentiation of the Isc.

-

CFTR Inhibition: At the end of the experiment, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.

-

Data Analysis: The change in Isc (ΔIsc) in response to each compound is measured and used to quantify CFTR activity.

Excised Inside-Out Patch Clamp for Single-Channel Recording

This technique allows for the direct measurement of the activity of individual CFTR channels in a patch of the cell membrane.

Materials:

-

HEK-293 cells transiently or stably expressing G551D-CFTR

-

Patch clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling pipettes

-

Pipette solution (e.g., 140 mM N-methyl-D-glucamine (NMDG)-Cl, 5 mM MgCl2, 10 mM TES, pH 7.4)

-

Bath solution (e.g., 140 mM NMDG-Cl, 2 mM MgCl2, 10 mM TES, 1 mM EGTA, pH 7.4)

-

ATP (magnesium salt)

-

Catalytic subunit of Protein Kinase A (PKA)

-

This compound

Procedure:

-

Cell Preparation: Plate cells expressing G551D-CFTR on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ when filled with pipette solution.

-

Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.

-

Patch Excision: Excise the patch of membrane by pulling the pipette away from the cell, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

-

Channel Activation: Perfuse the bath with a solution containing PKA (e.g., 75 nM) and MgATP (e.g., 1 mM) to phosphorylate and activate the CFTR channels in the patch.

-

Potentiator Application: Once baseline CFTR activity is established, perfuse the bath with a solution also containing this compound at the desired concentration.

-

Data Recording: Record the single-channel currents at a constant holding potential (e.g., -50 mV).

-

Data Analysis: Analyze the recordings to determine the channel open probability (Po), single-channel conductance, and open/closed times.

YFP-Based Halide Influx Assay

This is a cell-based fluorescence assay for high-throughput screening of CFTR modulators. It measures the rate of iodide influx into cells, which quenches the fluorescence of a co-expressed Yellow Fluorescent Protein (YFP) mutant.

Materials:

-

FRT or HEK-293 cells co-expressing G551D-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L)

-

96- or 384-well black, clear-bottom microplates

-

Chloride-containing buffer (e.g., PBS)

-

Iodide-containing buffer (e.g., PBS with NaCl replaced by NaI)

-

Forskolin

-

This compound

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Plate the co-transfected cells in the microplates and grow to confluence.

-

Pre-incubation: Wash the cells with chloride-containing buffer. Pre-incubate the cells with this compound or vehicle control in the presence of forskolin for a short period (e.g., 10-20 minutes) at 37°C.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader and begin recording the baseline YFP fluorescence.

-

Iodide Addition: While recording, rapidly add the iodide-containing buffer to each well.

-

Quenching Measurement: Continue to record the fluorescence as it is quenched by the influx of iodide through the activated CFTR channels.

-

Data Analysis: The initial rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx and is used to quantify CFTR activity.

Conclusion

This compound is a valuable tool compound for studying the G551D-CFTR mutation. It acts as a potentiator by directly binding to the mutant protein and enhancing its defective ATPase activity and channel gating. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and other potential therapeutic agents for cystic fibrosis. The provided visualizations offer a clear overview of the underlying biological processes and experimental strategies. This comprehensive technical guide serves as a resource for scientists dedicated to advancing the understanding and treatment of cystic fibrosis.

References

- 1. Increased folding and channel activity of a rare cystic fibrosis mutant with CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Figure 1 from Model of the cAMP activation of chloride transport by CFTR channel and the mechanism of potentiators. | Semantic Scholar [semanticscholar.org]

- 4. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators Protect G551D but Not ΔF508 CFTR from Thermal Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

VRT-532 as a Potentiator for F508del-CFTR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VRT-532, a pyrazole compound identified as a potent potentiator of the F508del-mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document details the quantitative efficacy of this compound, comprehensive experimental protocols for its evaluation, and visual representations of its mechanism of action and discovery process.

Executive Summary

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, with the F508del mutation being the most prevalent. This mutation leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and exhibits defective channel gating if it reaches the cell surface. This compound is a small molecule that acts as a potentiator, directly interacting with the F508del-CFTR protein to improve its channel open probability. While it possesses weak corrector activity, its primary therapeutic potential lies in its ability to rescue the gating defect of F508del-CFTR, particularly in synergy with corrector compounds that address the protein trafficking defect. This guide will explore the preclinical data and methodologies that underpin our understanding of this compound's function.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the efficacy of this compound in potentiating F508del-CFTR function from various preclinical studies.

Table 1: Potentiation of F508del-CFTR Chloride Secretion by this compound

| Cell Line | Condition | EC50 (µM) | Efficacy (% of non-CF HBE) | Citation(s) |

| CFBE | Temperature-corrected | 2.7 ± 0.2 | - | [1] |

| FRT | Temperature-corrected | 3.8 ± 0.5 | - | [2] |

| ΔF508-HBE | With VRT-325 (corrector) | Not Reported | >20% | [1] |

Table 2: Effect of this compound on F508del-CFTR Channel Gating (Patch-Clamp Analysis)

| Cell Line | Condition | Open Probability (Po) without this compound | Open Probability (Po) with 20 µM this compound | Fold Increase in Po | Citation(s) |

| ΔF508-NIH/3T3 | ATP and PKA | 0.09 ± 0.04 | 0.39 ± 0.1 | ~4.3 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an F508del-CFTR potentiator.

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

This protocol is designed to measure transepithelial chloride current in polarized epithelial cells expressing F508del-CFTR.

Materials:

-

Ussing chamber system

-

Voltage-clamp amplifier

-

Ag/AgCl electrodes with 3M KCl agar bridges

-

Ringer's solution (in mM): 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, 10 Glucose

-

Forskolin (10 µM)

-

This compound (at desired concentrations)

-

CFTRinh-172 (10 µM)

-

Amiloride (100 µM)

-

Polarized epithelial cell monolayers (e.g., CFBE or primary HBE cells) cultured on permeable supports

Procedure:

-

Pre-warm Ringer's solution to 37°C and continuously gas with 95% O2/5% CO2 to maintain pH at 7.4.

-

Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

-

Fill both chambers with equal volumes of pre-warmed and gassed Ringer's solution.

-

Equilibrate the system for 20-30 minutes at 37°C until a stable baseline short-circuit current (Isc) is achieved.

-

Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

-

Once the Isc stabilizes, add forskolin to both chambers to activate adenylyl cyclase and increase intracellular cAMP levels, thereby stimulating CFTR.

-

After the forskolin-stimulated Isc reaches a plateau, add this compound to the apical chamber in a cumulative dose-response manner, allowing the current to stabilize between additions.

-

At the end of the experiment, add CFTRinh-172 to the apical chamber to confirm that the measured current is CFTR-dependent.

-

Record the Isc throughout the experiment and calculate the change in Isc in response to each compound.

Inside-Out Patch-Clamp Electrophysiology for Single-Channel Analysis

This protocol allows for the direct measurement of single F508del-CFTR channel activity.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 5 CaCl2, 2 MgCl2, 10 HEPES, pH 7.4

-

Bath solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 HEPES, 1 EGTA, pH 7.4

-

Catalytic subunit of protein kinase A (PKA, 75 nM)

-

Mg-ATP (1 mM)

-

This compound (at desired concentrations)

-

Cells expressing F508del-CFTR (e.g., NIH/3T3)

Procedure:

-

Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with pipette solution.

-

Fire-polish the pipette tip.

-

Fill the pipette with pipette solution and mount it on the micromanipulator.

-

Approach a cell expressing F508del-CFTR with the pipette tip and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane (cell-attached configuration).

-

Excise the membrane patch by pulling the pipette away from the cell to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

-

Perfuse the bath with the bath solution containing PKA and Mg-ATP to activate the CFTR channels.

-

Record single-channel currents at a holding potential of -80 mV.

-

After recording baseline channel activity, perfuse the bath with a solution containing this compound and continue recording.

-

Analyze the single-channel data to determine the open probability (Po), mean open time, and mean closed time before and after the addition of this compound.

In Vitro ATPase Activity Assay

This protocol measures the rate of ATP hydrolysis by purified and reconstituted F508del-CFTR protein.

Materials:

-

Purified and reconstituted F508del-CFTR in proteoliposomes

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl2, 0.1 mM EGTA, 2 mM ouabain, 5 mM sodium azide

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

-

Developing solution: 1 M formic acid, 0.5 M LiCl

-

Phosphorimager

Procedure:

-

Incubate the proteoliposomes containing F508del-CFTR at 37°C in the assay buffer.

-

Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 2 mM.

-

At various time points, take aliquots of the reaction mixture and stop the reaction by adding 2.5% (w/v) SDS.

-

Spot the quenched aliquots onto a TLC plate.

-

Separate the unhydrolyzed [γ-³²P]ATP from the released ³²Pi by developing the TLC plate in the developing solution.

-

Dry the TLC plate and visualize the radioactive spots using a phosphorimager.

-

Quantify the amount of ³²Pi released at each time point to determine the rate of ATP hydrolysis.

-

To test the effect of this compound, pre-incubate the proteoliposomes with the compound before initiating the reaction with ATP.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

Mechanism of F508del-CFTR Dysfunction and Action of Modulators

Caption: F508del-CFTR dysfunction and modulator intervention points.

High-Throughput Screening Workflow for CFTR Potentiators

Caption: Workflow for identifying CFTR potentiators via HTS.

Conclusion

This compound has been a significant tool compound in the study of CFTR modulation. The data and protocols presented in this guide highlight its role as a potent potentiator of F508del-CFTR, particularly its ability to rescue the channel's gating defect. The synergistic effect observed with corrector compounds like VRT-325 underscores the potential of a dual-modulator approach to treating cystic fibrosis. The methodologies detailed herein provide a framework for the continued investigation of existing and novel CFTR modulators, with the ultimate goal of developing more effective therapies for individuals with cystic fibrosis.

References

VRT-532: A Technical Guide to its Role in Restoring Chloride Channel Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of VRT-532, a small molecule investigated for its role in restoring the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: A Dual-Role Modulator

This compound acts as a dual-function molecule, exhibiting properties of both a CFTR potentiator and a weak corrector .[1] Its primary role is to enhance the activity of CFTR channels that are already present at the cell surface, a function particularly relevant for gating mutations like G551D.[2] However, it also shows a limited ability to aid in the proper folding and trafficking of processing-defective CFTR mutants, such as the common F508del mutation, to the cell membrane.[1][2]

The principal mechanism of this compound's potentiator activity involves the direct binding to the CFTR protein, which in turn boosts its intrinsic ATPase activity.[3] This enhancement of ATP hydrolysis leads to a more stable open-channel state by accelerating the rate of channel opening and slowing the rate of closure. Some evidence suggests that this compound may directly interact with the Nucleotide-Binding Domain 1 (NBD1) of the CFTR protein, thereby stabilizing its structure.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data on the efficacy of this compound in restoring CFTR chloride channel function from various in vitro studies.

| Parameter | Value | CFTR Mutant | Cell Line/System | Citation |

| EC50 | ~3 µM | Not Specified | Not Specified | |

| Affinity Comparison | 5-fold greater for F508del than G551D | F508del, G551D | Not Specified |

Table 1: Potency and Affinity of this compound

| Experimental Condition | Metric | Result | CFTR Mutant | Cell Line | Citation |

| This compound alone | ΔIsc | 8.1 (±1.0) µA/cm² | Wild-Type | Human Sinonasal Epithelium | |

| This compound + VRT-325 + cAMP agonists | Transepithelial Chloride Secretion | >20% of healthy cells | F508del | Human Bronchial Epithelial Cells |

Table 2: Functional Restoration of CFTR by this compound

| Compound | Metric | Result (fold change over baseline) | Cell Line | Citation |

| This compound | Ciliary Beat Frequency | 1.38 (±0.08) | Human Sinonasal Epithelium | |

| Genistein | Ciliary Beat Frequency | 1.63 (±0.06) | Human Sinonasal Epithelium | |

| UCCF-152 | Ciliary Beat Frequency | 1.56 (±0.06) | Human Sinonasal Epithelium |

Table 3: Comparative Effect of this compound and Other Modulators on Ciliary Beat Frequency

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound, a typical experimental workflow for its evaluation, and the logical relationship of its dual-role mechanism.

Caption: Proposed signaling pathway of this compound as a CFTR potentiator.

Caption: Experimental workflow for Ussing chamber assay to test this compound.

Caption: Logical relationship of this compound's dual-role mechanism.

Experimental Protocols

The following are generalized protocols for the key experiments used to evaluate the function of this compound. Specific concentrations and incubation times should be optimized for the particular cell line and experimental question.

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

This assay measures ion transport across a polarized epithelial cell monolayer.

Materials:

-

Ussing chamber system with electrodes

-

Voltage-clamp amplifier

-

Data acquisition system

-

Polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or primary human bronchial epithelial cells) grown on permeable supports

-

Ringer's solution (apical and basolateral)

-

Amiloride (to block epithelial sodium channels, ENaC)

-

Forskolin (to activate CFTR through cAMP)

-

This compound

-

CFTR inhibitor (e.g., CFTRinh-172)

Protocol:

-

Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

-

Fill both chambers with pre-warmed and gassed Ringer's solution.

-

Equilibrate the system until a stable baseline transepithelial voltage and resistance are achieved.

-

Clamp the voltage to 0 mV and measure the baseline short-circuit current (Isc).

-

Add amiloride to the apical chamber to inhibit sodium absorption through ENaC.

-

Once a new stable Isc is reached, add forskolin to the apical chamber to stimulate CFTR-mediated chloride secretion.

-

After the forskolin-stimulated Isc has peaked and stabilized, add this compound to the apical chamber in a cumulative dose-response manner.

-

Record the change in Isc (ΔIsc) after each addition of this compound.

-

At the end of the experiment, add a CFTR-specific inhibitor to confirm that the observed current is CFTR-mediated.

-

Analyze the data to determine the effect of this compound on CFTR activity.

Patch-Clamp Electrophysiology for Single-Channel Analysis

This technique allows for the direct measurement of the opening and closing of individual CFTR channels.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pulling micropipettes

-

Cells expressing the CFTR mutant of interest

-

Pipette solution (containing a high concentration of a chloride salt)

-

Bath solution (extracellular-like solution)

-

ATP and Protein Kinase A (PKA) catalytic subunit

-

This compound

Protocol:

-

Culture cells expressing the target CFTR mutant on glass coverslips.

-

Pull micropipettes from borosilicate glass capillaries and fire-polish the tips.

-

Fill the micropipette with the pipette solution.

-

Under the microscope, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Excise a patch of the membrane in the inside-out configuration.

-

Perfuse the intracellular face of the membrane patch with the bath solution containing ATP and the catalytic subunit of PKA to activate the CFTR channels.

-

Record single-channel currents at a fixed holding potential.

-

After establishing a baseline of channel activity, perfuse the patch with a solution containing this compound.

-

Record the changes in channel open probability (Po), open time, and closed time.

-

Analyze the single-channel data to determine the molecular mechanism of this compound's effect on CFTR gating.

This guide provides a foundational understanding of this compound's role in restoring CFTR chloride channel function. Further research and investigation are necessary to fully elucidate its therapeutic potential.

References

- 1. Comparison of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Ciliary Beat Frequency Activation by the CFTR Modulators Genistein, this compound, and UCCF-152 in Primary Sinonasal Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Vrt-532: A Technical Guide to its Basic Research Applications in Cystic Fibrosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic research applications of Vrt-532, a small molecule investigated for its potential in cystic fibrosis (CF) therapy. This compound is primarily classified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, with some reports suggesting weak corrector activity.[1] Its principal mechanism of action involves the direct interaction with the CFTR protein to enhance channel gating, thereby increasing chloride ion transport.[2] This document details the molecular interactions, cellular effects, and experimental methodologies used to characterize this compound, offering a comprehensive resource for researchers in the field.

Core Mechanism of Action

This compound directly interacts with the CFTR protein to potentiate its function.[2] In mutant forms of CFTR, such as the common F508del and the gating-defective G551D variants, this compound helps to restore the protein's defective ATPase activity.[2] This restoration enhances the channel's open probability, leading to increased chloride ion conductance.[3] Notably, the potentiation of CFTR by this compound occurs downstream of protein kinase A (PKA) activation, as it does not induce an increase in CFTR phosphorylation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro studies.

| Parameter | Value | Assay Condition | Reference |

| EC50 (ATPase Activity) | ~3 µM | Boosting CFTR ATPase activity |

| Compound | Change in Short-Circuit Current (ΔIsc) (µA/cm²) | Fold Change in Ciliary Beat Frequency (CBF) | Cell Model | Reference |

| Genistein | 23.1 ± 1.8 | 1.63 ± 0.06 | Primary Human Sinonasal Epithelium (HSNE) | |

| This compound | 8.1 ± 1.0 | 1.38 ± 0.08 | Primary Human Sinonasal Epithelium (HSNE) | |

| UCCF-152 | 3.4 ± 1.4 | 1.56 ± 0.06 | Primary Human Sinonasal Epithelium (HSNE) | |

| Control (DMSO) | 0.7 ± 0.2 | 1.27 ± 0.02 | Primary Human Sinonasal Epithelium (HSNE) |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway and mechanism of action for this compound in potentiating CFTR function.

Experimental Protocols

Ussing Chamber Assay for CFTR Potentiation

This protocol describes the measurement of this compound-mediated potentiation of CFTR-dependent short-circuit current (Isc) in polarized epithelial cell monolayers.

I. Materials and Reagents:

-

Polarized epithelial cells (e.g., primary human sinonasal epithelium, CFBE41o-, or FRT cells) cultured on permeable supports (e.g., Costar Transwells).

-

Ussing Chamber System.

-

Voltage-clamp apparatus.

-

Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose, pH 7.4 when gassed with 95% O2/5% CO2).

-

Amiloride (to block epithelial sodium channels, ENaC).

-

Forskolin (to activate adenylyl cyclase and increase cAMP).

-

This compound (test compound).

-

CFTRinh-172 (a specific CFTR inhibitor).

-

Dimethyl sulfoxide (DMSO) as a vehicle for compounds.

II. Experimental Procedure:

-

Cell Culture: Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial resistance is formed. For studies involving F508del-CFTR, cells may be incubated at a lower temperature (e.g., 27°C for 48 hours) or treated with a corrector compound to promote trafficking of the mutant protein to the cell surface.

-

Ussing Chamber Setup: Mount the permeable supports containing the cell monolayers in the Ussing chambers. Fill both the apical and basolateral chambers with pre-warmed (37°C) and gassed Ringer's solution.

-

Equilibration and Baseline Measurement: Allow the system to equilibrate for 20-30 minutes. Measure the baseline short-circuit current (Isc).

-

ENaC Inhibition: Add amiloride (e.g., 100 µM) to the apical chamber to block ENaC-mediated sodium transport. The remaining Isc is primarily due to other ion channels.

-

CFTR Activation and Potentiation:

-

To activate CFTR, add forskolin (e.g., 10-20 µM) to the apical and basolateral chambers. This will induce an increase in Isc, representing the baseline CFTR activity.

-

Once a stable forskolin-stimulated Isc is achieved, add this compound (e.g., 10 µM) to the apical chamber. A further increase in Isc indicates potentiation of CFTR activity.

-

-

CFTR Inhibition: At the end of the experiment, add a CFTR-specific inhibitor, such as CFTRinh-172 (e.g., 10 µM), to the apical chamber to confirm that the measured current is CFTR-dependent. The Isc should return to near the post-amiloride baseline.

-

Data Analysis: The change in Isc (ΔIsc) in response to each compound is calculated by subtracting the baseline current from the peak current after the addition of the compound. The potentiation effect of this compound is determined by the magnitude of the ΔIsc following its addition in the presence of forskolin.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a Ussing chamber experiment to assess the potentiation of CFTR by this compound.

Conclusion

This compound serves as a valuable research tool for investigating the mechanisms of CFTR potentiation. Its direct interaction with the CFTR protein and its ability to restore ATPase activity in mutant forms provide a clear model for studying the correction of channel gating defects. The experimental protocols and data presented in this guide offer a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of CFTR modulators. While this compound itself has not progressed to clinical use, the insights gained from its study continue to inform the development of next-generation therapies for cystic fibrosis.

References

- 1. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators Protect G551D but Not ΔF508 CFTR from Thermal Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]

VRT-532 and its Role in Modulating CFTR ATPase Activity: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the CFTR potentiator VRT-532 and its mechanism of action, with a specific focus on its effects on the ATPase activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cystic fibrosis and the development of novel therapeutics.

Introduction: The CFTR Protein and its ATPase Function

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily, functioning as a cAMP-activated and ATP-gated chloride ion channel.[1][2] Its structure comprises two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a regulatory (R) domain. The NBDs bind and hydrolyze ATP, a process that is intrinsically linked to the gating of the chloride channel, controlling its opening and closing.[3][4] Mutations in the CFTR gene can lead to defects in protein folding, trafficking, or channel gating, resulting in the multi-organ disease cystic fibrosis (CF).

The ATPase activity of CFTR is a critical aspect of its function. The binding of ATP to the NBDs is a prerequisite for channel opening, and the subsequent hydrolysis of ATP is associated with channel closing.[3] Therefore, modulators that target this ATPase activity can have a profound impact on CFTR function.

This compound: A Potentiator of CFTR Function

This compound is a small molecule CFTR potentiator that has been shown to enhance the channel activity of certain CFTR mutants, notably the G551D and F508del mutations. It is understood to directly interact with the CFTR protein, specifically targeting the nucleotide-binding domains. By doing so, this compound is believed to restore the defective ATPase activity associated with these mutations, thereby increasing the open probability of the channel and augmenting chloride ion transport. Some studies also suggest that this compound has a dual role, acting as a corrector for the F508del mutation by thermally stabilizing the protein.

Quantitative Analysis of this compound's Effect on CFTR Activity

While direct quantitative data on the specific effects of this compound on the Vmax and Km of CFTR's ATPase activity are not extensively detailed in publicly available literature, the functional consequences of its potentiating action have been quantified through electrophysiological measurements. These studies typically measure the increase in chloride current as a proxy for enhanced CFTR activity.

| Parameter | Wild-Type CFTR | G551D-CFTR (Untreated) | G551D-CFTR + this compound | F508del-CFTR (Untreated) | F508del-CFTR + this compound | Reference |

| ATPase Activity (Qualitative) | Normal | Defective ATP binding and hydrolysis | Restored ATPase activity | Defective ATPase activity | Restored ATPase activity | |

| Channel Gating (Open Probability) | Normal | Severely reduced | Increased | Reduced | Increased |

This table summarizes the qualitative effects of this compound on CFTR ATPase activity and channel gating based on available research. Quantitative kinetic data for ATPase activity is a key area for further investigation.

Experimental Protocols for Assessing this compound's Effect on CFTR ATPase Activity

The following is a detailed methodology for a biochemical assay to determine the effect of this compound on the ATPase activity of purified and reconstituted CFTR protein. This protocol is adapted from established methods for measuring CFTR ATPase activity.

Purification and Reconstitution of CFTR

-

Expression and Purification: Express human CFTR (wild-type or mutant) in a suitable system (e.g., Sf9 insect cells). Purify the protein using affinity chromatography (e.g., His-tag purification).

-

Reconstitution into Proteoliposomes: Reconstitute the purified CFTR into phospholipid vesicles to mimic a native membrane environment. This is crucial for maintaining the protein's functional integrity.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) or ADP.

-

Reaction Mixture: Prepare a reaction buffer containing:

-

50 mM Tris-HCl (pH 7.4)

-

100 mM NaCl

-

10 mM MgCl₂

-

1 mM Ouabain (to inhibit Na+/K+-ATPase)

-

1 mM EGTA

-

Varying concentrations of ATP (e.g., 0.05 to 2 mM)

-

[γ-³²P]ATP as a tracer

-

Purified, reconstituted CFTR protein

-

This compound at various concentrations (or vehicle control)

-

-

Initiation and Incubation: Initiate the reaction by adding the ATP mixture to the proteoliposomes. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a solution of activated charcoal to bind the unhydrolyzed [γ-³²P]ATP.

-

Quantification: Centrifuge the samples to pellet the charcoal. Measure the radioactivity of the supernatant, which contains the released ³²Pi.

-

Data Analysis: Calculate the specific ATPase activity (nmol Pi/mg protein/min). Determine the kinetic parameters Vmax and Km by fitting the data to the Michaelis-Menten equation. Compare the kinetic parameters in the presence and absence of this compound to determine its effect on CFTR's ATPase activity.

Visualizing the Mechanism of Action

The following diagrams illustrate the CFTR gating cycle and the proposed mechanism of this compound action, as well as the experimental workflow for the ATPase assay.

Caption: Proposed mechanism of this compound action on the CFTR gating cycle.

Caption: Workflow for the biochemical assay of CFTR ATPase activity.

Conclusion and Future Directions

This compound represents an important class of CFTR modulators that directly target the protein's enzymatic function. While its potentiating effects on chloride channel activity are well-documented, a more detailed quantitative understanding of its impact on the ATPase kinetics of wild-type and mutant CFTR is a critical area for future research. The experimental protocol outlined in this guide provides a framework for obtaining this crucial data, which will further elucidate the mechanism of action of this compound and aid in the rational design of next-generation CFTR modulators.

References

- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the ATPase and Transport Activities of Purified CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of ATP binding and hydrolysis in the gating of the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATPase activity of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Vrt-532: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vrt-532 is a small molecule compound identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization. Discovered through high-throughput screening, this compound has demonstrated the ability to enhance the function of mutant CFTR proteins, particularly the G551D variant, by directly interacting with the channel to restore its defective ATPase activity. While comprehensive preclinical and clinical data on this compound are not publicly available, this guide synthesizes the existing in vitro findings to offer a detailed technical resource for the scientific community.

Introduction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Defective CFTR function leads to the accumulation of thick, sticky mucus in various organs, most notably the lungs. CFTR modulators, a class of drugs that target the underlying protein defect, have revolutionized the treatment of CF. These modulators are broadly categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's opening probability (gating).

This compound falls into the category of CFTR potentiators. Its primary mechanism involves augmenting the activity of CFTR channels that are already present at the cell surface. This is particularly relevant for gating mutations, such as the G551D mutation, where the CFTR protein is correctly localized but exhibits a severe reduction in channel opening.

Mechanism of Action

This compound acts as a direct potentiator of the CFTR channel. Its mechanism of action is centered on the restoration of defective ATP-dependent gating in mutant CFTR proteins. The key aspects of its action include:

-

Direct Interaction with CFTR: this compound directly binds to the CFTR protein, likely at an allosteric site distinct from the ATP-binding domains.

-

Restoration of ATPase Activity: The compound enhances the defective ATPase activity of mutant CFTR, a critical process for channel gating. By boosting ATPase function, this compound increases the likelihood of the channel being in an open state[1].

-

Increased Channel Open Probability (Po): The primary pharmacodynamic effect of this compound is an increase in the channel's open probability. This leads to a greater flow of chloride ions across the cell membrane, thereby addressing the fundamental ionic defect in cystic fibrosis.

-

cAMP-Dependent Action: The potentiating effect of this compound is dependent on the cAMP signaling pathway. CFTR activation requires phosphorylation by Protein Kinase A (PKA), which is triggered by an increase in intracellular cAMP. This compound enhances the response of the already phosphorylated CFTR channel to ATP.

Signaling Pathway of CFTR Activation and Potentiation by this compound

The following diagram illustrates the signaling cascade leading to CFTR activation and the point of intervention for this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized primarily through in vitro assays using cell lines expressing mutant CFTR and in primary human sinonasal epithelial cultures.

In Vitro Efficacy

This compound has demonstrated efficacy in potentiating the function of both G551D and, to a lesser extent, F508del CFTR mutations.

| Parameter | Cell Type/Model | Mutation | Value | Reference |

| EC50 | Not Specified | G551D-CFTR | ~3 µM | [1] |

| Change in Short-Circuit Current (ΔIsc) | Human Sinonasal Epithelium | Wild-Type | 8.1 (±1.0) µA/cm² | [2] |

| Fold Change in Ciliary Beat Frequency (CBF) | Human Sinonasal Epithelium | Wild-Type | 1.38 (±0.08) | [2][3] |

Note: The change in short-circuit current was measured in the absence of forskolin. The fold change in CBF was not statistically significant compared to the control.

Synergistic Effect with Correctors

A key finding is the synergistic effect of this compound with the CFTR corrector, Vrt-325. While Vrt-325 increases the amount of F508del-CFTR at the cell surface, this compound enhances the function of these corrected channels. This dual-action approach, combining a corrector and a potentiator, has become a cornerstone of modern CF therapy. When used together, Vrt-325 and this compound have been shown to rescue F508del-CFTR chloride secretion to levels exceeding 20% of that observed in non-CF human bronchial epithelial cells.

References

- 1. sophion.com [sophion.com]

- 2. Comparison of cystic fibrosis transmembrane conductance regulator (CFTR) and ciliary beat frequency activation by the CFTR Modulators Genistein, this compound, and UCCF-152 in primary sinonasal epithelial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Ciliary Beat Frequency Activation by the CFTR Modulators Genistein, this compound, and UCCF-152 in Primary Sinonasal Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

VRT-532: Application Notes and Protocols for Ussing Chamber Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction